molecular formula C11H24O2 B6287737 3-Methyl-4-propyl-1,4-heptanediol CAS No. 2737205-39-7

3-Methyl-4-propyl-1,4-heptanediol

Cat. No. B6287737
CAS RN: 2737205-39-7
M. Wt: 188.31 g/mol
InChI Key: FDBBBJVHIHPQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-propyl-1,4-heptanediol (3MP4PH) is an organic compound with a molecular formula C7H16O2. It is a colorless liquid and can be found in a variety of products, including pharmaceuticals, detergents, and lubricants. 3MP4PH is also used as a building block for the synthesis of other compounds. Its unique structure and properties make it an important molecule in the field of organic chemistry.

Scientific Research Applications

3-Methyl-4-propyl-1,4-heptanediol has been studied extensively for its potential applications in the field of organic chemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, detergents, and lubricants. Additionally, 3-Methyl-4-propyl-1,4-heptanediol has been used as a starting material for the synthesis of other compounds, such as esters and amides.

Mechanism of Action

3-Methyl-4-propyl-1,4-heptanediol is an organic compound with a unique structure and properties. Its structure allows it to act as an electron donor, which can facilitate the transfer of electrons between molecules. This mechanism of action is the basis for its use in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
3-Methyl-4-propyl-1,4-heptanediol has been studied for its potential biochemical and physiological effects. In laboratory studies, 3-Methyl-4-propyl-1,4-heptanediol has been shown to inhibit the growth of certain bacteria and fungi. Additionally, 3-Methyl-4-propyl-1,4-heptanediol has been shown to act as an antioxidant, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

3-Methyl-4-propyl-1,4-heptanediol has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique structure and properties make it an ideal starting material for the synthesis of other compounds. Additionally, 3-Methyl-4-propyl-1,4-heptanediol is relatively stable and has a low toxicity. However, 3-Methyl-4-propyl-1,4-heptanediol is highly flammable and should be handled with caution.

Future Directions

There are a number of potential future directions for 3-Methyl-4-propyl-1,4-heptanediol research. One potential area of research is the development of new synthesis methods for 3-Methyl-4-propyl-1,4-heptanediol. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 3-Methyl-4-propyl-1,4-heptanediol. Finally, further research could be conducted to explore the potential applications of 3-Methyl-4-propyl-1,4-heptanediol in the field of organic chemistry.

Synthesis Methods

3-Methyl-4-propyl-1,4-heptanediol can be synthesized from 1,4-heptanediol using an acid-catalyzed reaction. The reaction involves the addition of a methyl group to the 1,4-heptanediol molecule, followed by the addition of a propyl group. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is usually conducted at temperatures between 100 and 150°C.

properties

IUPAC Name

3-methyl-4-propylheptane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-4-7-11(13,8-5-2)10(3)6-9-12/h10,12-13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBBBJVHIHPQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(C)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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